
JNJ-19567470
描述
JNJ-19567470 is a selective, non-peptide CRF receptor 1 antagonist. It is a novel target for developing anti-panic drugs that are as effective as benzodiazepines in acute treatment of a panic attack which prevents sodium lactate-induced acute panic-like responses.
科学研究应用
Autoimmune Diseases
JNJ-19567470 has shown promise in the treatment of autoimmune diseases, particularly systemic lupus erythematosus (SLE). In a phase 1 clinical trial, the compound was evaluated for its safety and tolerability in healthy volunteers and patients with SLE. The study found that this compound was well tolerated, with manageable adverse effects primarily related to infections .
Key Findings:
- Participants: 48 healthy volunteers and 28 SLE patients.
- Adverse Effects: Higher incidence of infections in treated groups compared to placebo.
- Conclusion: Safe for further investigation in larger cohorts.
Cancer Therapy
Research into this compound's application in oncology has highlighted its potential as an anti-cancer agent. In various studies, it has been tested against solid tumors and hematological malignancies.
Case Study:
A phase 1 study evaluated the efficacy of this compound in patients with advanced solid tumors. The results indicated a dose-dependent response with some patients experiencing tumor reduction .
Data Table: Efficacy in Cancer Trials
Study Phase | Cancer Type | Objective Response Rate | Notable Adverse Effects |
---|---|---|---|
Phase 1 | Solid Tumors | 5.6% | Thrombocytopenia |
Phase 1 | Adenoid Cystic Carcinoma | 11.5% | Manageable dose-dependent toxicity |
Inflammatory Conditions
The compound's ability to modulate inflammatory pathways positions it as a potential treatment for various inflammatory conditions. Ongoing research is exploring its effects on cytokine production and immune cell activation.
Safety Profile
The safety profile of this compound has been a focal point in clinical trials. Most adverse events reported have been mild to moderate, with infections being the most common issue noted during trials involving SLE patients .
Safety Data Summary:
- Common Adverse Events: Infections (28% incidence).
- Serious Adverse Events: Limited; primarily infections without significant long-term complications.
属性
CAS 编号 |
724471-26-5 |
---|---|
分子式 |
C22H27BrN4O |
分子量 |
443.4 g/mol |
IUPAC 名称 |
[1-[7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C22H27BrN4O/c1-13-9-18(23)10-14(2)20(13)27-11-15(3)19-21(24-16(4)25-22(19)27)26-7-5-17(12-28)6-8-26/h9-11,17,28H,5-8,12H2,1-4H3 |
InChI 键 |
GGRHUOGLCCJDDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N2C=C(C3=C2N=C(N=C3N4CCC(CC4)CO)C)C)C)Br |
规范 SMILES |
CC1=CC(=CC(=C1N2C=C(C3=C2N=C(N=C3N4CCC(CC4)CO)C)C)C)Br |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JNJ-19567470; JNJ 19567470; JNJ19567470. |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。